3-(cyclohexylmethyl)-1H-pyrazol-5-amine

Physicochemical Characterization Chemical Properties Compound Comparison

Kinase SAR requires precise substitution patterns; substituting this aminopyrazole alters hydrophobic vectors, risking invalid screening hits. This specific 5-aminopyrazole with a 3-cyclohexylmethyl group provides a metabolically stable phenol bioisostere for lipophilic kinase pockets (e.g., JNK, FGFR). - **Differentiation:** Positional isomer purity ensures SAR validity vs. analogs like 1-(cyclohexylmethyl) variants. - **Physicochemical:** MW 179.26, XLogP3 2.9 - optimal for fragment/lead-like campaigns. - **Supply:** 95% min purity, 250mg to 1g catalog sizes, immediate dispatch.

Molecular Formula C10H17N3
Molecular Weight 179.267
CAS No. 1028843-18-6
Cat. No. B2831356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(cyclohexylmethyl)-1H-pyrazol-5-amine
CAS1028843-18-6
Molecular FormulaC10H17N3
Molecular Weight179.267
Structural Identifiers
SMILESC1CCC(CC1)CC2=CC(=NN2)N
InChIInChI=1S/C10H17N3/c11-10-7-9(12-13-10)6-8-4-2-1-3-5-8/h7-8H,1-6H2,(H3,11,12,13)
InChIKeyXNVIUFYBFOAEOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Cyclohexylmethyl)-1H-pyrazol-5-amine: 5-Aminopyrazole Scaffold for Kinase Research


3-(cyclohexylmethyl)-1H-pyrazol-5-amine (CAS 1028843-18-6, molecular formula C10H17N3, molecular weight 179.26 g/mol) [1] is a 5-aminopyrazole derivative characterized by a cyclohexylmethyl substituent at the 3-position of the pyrazole ring . As an H-bond-donating heterocycle, the pyrazole core serves as a lipophilic and metabolically stable bioisostere of phenol , making aminopyrazoles a privileged scaffold in medicinal chemistry, particularly for kinase inhibitor design and fragment-based drug discovery [2]. This compound is available as a research chemical in powder form from multiple vendors at a standard purity of 95%, with typical catalog sizes ranging from 250 mg to 1 g .

Privileged aminopyrazole scaffold for kinase inhibitor research
Hydrophobic back-pocket engagement via cyclohexylmethyl group
Lipophilic, lead-like fragment for FBDD campaigns

3-(Cyclohexylmethyl)-1H-pyrazol-5-amine: Substitution Risks


Aminopyrazoles are not a homogeneous commodity class; their physicochemical, ADME, and target engagement properties are exquisitely sensitive to specific substitution patterns [1]. In the context of kinase drug discovery, even minor modifications to the aminopyrazole core or its substituents can drastically alter isoform selectivity, potency, and pharmacokinetic profiles [2]. For example, N-arylation is a common strategy to improve affinity for certain kinase targets, while alkylation at the N1 position can influence metabolic stability [3]. Therefore, substituting 3-(cyclohexylmethyl)-1H-pyrazol-5-amine with a simpler or differently substituted analog, such as 1-(cyclohexylmethyl)-1H-pyrazol-5-amine (CAS 3524-26-3) or a 3-cyclohexyl variant, cannot be done without incurring significant risk of altering the intended SAR, compromising screening hit validity, or deviating from a patented synthetic route. The specific positioning of the cyclohexylmethyl group on the carbon atom adjacent to the amine function dictates the vector and conformational space of the hydrophobic moiety, which is critical for engaging lipophilic kinase pockets.

Substitution pattern sensitivity: Minor changes in N‑arylation or alkylation can shift kinase isoform selectivity and metabolic stability.
Regioisomer mismatch: 1‑(cyclohexylmethyl) isomer alters hydrogen‑bonding and hydrophobic vector; 3‑position is critical for back‑pocket engagement.
SAR transfer may not apply: Class‑level kinase SAR cannot be assumed; substituting with simpler 3‑alkyl or unsubstituted analogs risks false screening outcomes.

3-(Cyclohexylmethyl)-1H-pyrazol-5-amine: Quantitative Comparison vs. Analogs


Physical Property Differences vs. Regioisomeric Analogs

The predicted physicochemical properties of 3-(cyclohexylmethyl)-1H-pyrazol-5-amine can be directly compared to its close structural analogs, highlighting how regioisomerism and substitution patterns affect key parameters relevant to experimental handling and formulation. While experimental data for this specific compound is limited, computed or predicted values provide a quantitative basis for differentiation. The target compound's predicted boiling point of approximately 385.1°C at 760 mmHg is notably higher than that of its N-substituted isomer, 1-(cyclohexylmethyl)-1H-pyrazol-5-amine (CAS 3524-26-3), for which a predicted boiling point of 333.9±15.0°C at 760 mmHg has been reported . The higher boiling point suggests stronger intermolecular interactions, which can be attributed to the different hydrogen-bonding network formed by the 3-amino-1H-pyrazole tautomer compared to the 5-amino-1H-pyrazole tautomer. Similarly, the predicted density of the target compound is ~1.1 g/cm³ . These differences in physical properties are critical for predicting behavior during synthesis, purification, and storage.

Boiling Point vs. Regioisomer
Predicted
~385.1°C vs 333.9±15.0°C
Δ ~51.2°C (computed)
Physical property divergence may affect synthesis and purification protocols.
Data to verify experimentally.
Physicochemical Characterization Chemical Properties Compound Comparison

Cyclohexylmethyl Group in Kinase Pharmacophore Engagement

The cyclohexylmethyl substituent is a recognized pharmacophoric element in kinase inhibitor design, particularly for targeting hydrophobic back pockets adjacent to the ATP-binding site [1]. While direct binding data for 3-(cyclohexylmethyl)-1H-pyrazol-5-amine is not publicly available, SAR studies on structurally related aminopyrazole kinase inhibitors provide class-level inference for the value of this specific substitution pattern. In a series of JNK3 inhibitors, an aminopyrazole scaffold with a bulky hydrophobic substituent at the 3-position achieved an IC50 of 6 nM, demonstrating how such modifications can dramatically improve potency [2]. In contrast, simpler analogs lacking this large hydrophobic group or bearing smaller substituents (e.g., ethyl or phenyl) showed significantly reduced activity or altered isoform selectivity, underscoring the importance of the steric bulk provided by a cyclohexylmethyl group for optimal target engagement [3]. This positions 3-(cyclohexylmethyl)-1H-pyrazol-5-amine as a strategically designed intermediate for exploring this critical hydrophobic interaction in kinase-focused SAR campaigns.

Kinase Engagement SAR
Class-level inference
6 nM (JNK3) vs >100 nM (simpler analogs)
>16‑fold difference (reported)
Supports hydrophobic pocket SAR exploration in kinase inhibitor design.
No direct binding data for target compound.
Kinase Inhibition Structure-Activity Relationship (SAR) Drug Design

Lipophilicity Differentiation vs. Common Heterocyclic Scaffolds

The predicted lipophilicity of 3-(cyclohexylmethyl)-1H-pyrazol-5-amine, as quantified by an XLogP3-AA value of 2.9 [1], provides a measurable point of differentiation from other 5-aminopyrazole scaffolds. For comparison, the unsubstituted 1H-pyrazol-5-amine has a computed XLogP3 of -0.1, and the common 3-methyl-1H-pyrazol-5-amine has an XLogP3 of 0.1 [2]. The addition of the cyclohexylmethyl group increases the lipophilicity by approximately 2.8-3.0 log units. In fragment-based drug discovery, this is a significant shift, moving the compound from a highly polar, soluble fragment into a more lipophilic, 'lead-like' chemical space suitable for targeting intracellular protein pockets [3]. This specific logP value is often within the optimal range (1-3) for oral bioavailability and cell permeability, making it a more attractive starting point for medicinal chemistry optimization than its less lipophilic congeners.

Lipophilicity Differentiation
Computed
XLogP3 2.9 vs ‑0.1 (unsubstituted)
Δ +2.8 to +3.0 log units
Lipophilicity shift to lead‑like space may favor intracellular target binding.
Fragment‑based discovery context.
Lipophilicity ADME Properties Fragment-Based Drug Discovery

3-(Cyclohexylmethyl)-1H-pyrazol-5-amine: Research Applications


Kinase Inhibitor Lead Optimization and SAR Exploration

Utilize 3-(cyclohexylmethyl)-1H-pyrazol-5-amine as a core scaffold to explore the hydrophobic back pocket of kinase ATP-binding sites. The cyclohexylmethyl group provides steric bulk that is critical for achieving potent and isoform-selective inhibition, as evidenced by SAR studies on structurally related JNK and FGFR inhibitors [1]. The primary amine at the 5-position serves as a versatile synthetic handle for introducing diverse R-groups to further probe target interactions.

Fragment-Based Drug Discovery (FBDD) Screening

Employ this compound as a lipophilic 'lead-like' fragment in FBDD campaigns. Its computed XLogP3 of 2.9 positions it optimally for engaging intracellular protein targets, while its molecular weight (179.26 g/mol) remains within typical fragment guidelines [2]. The aminopyrazole core is a known 'privileged structure' for kinase and GPCR targets, increasing the likelihood of identifying initial hits [3].

Synthesis of Bioisosteric Analogs of Phenolic Leads

Leverage the 5-aminopyrazole moiety as a lipophilic and metabolically more stable bioisostere for a phenol group in lead optimization . The cyclohexylmethyl substituent adds further lipophilic bulk, making this compound a suitable replacement for phenols bearing a large hydrophobic substituent, thereby potentially improving the ADME profile of a drug candidate.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR and lead optimization
Hydrophobic back‑pocket engagement
Target selectivity and inhibitory activity profiling
Fragment‑based drug discovery (FBDD) screening
Lead‑like lipophilicity (XLogP3 ~2.9)
Intracellular target engagement and hit validation
Bioisosteric replacement of phenolic leads
Metabolically stable aminopyrazole core
ADME and metabolic stability profiling

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